

Mass Spectrometry of Octyl Hydrogen Phosphonate Guanidine Compound: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Einecs 281-324-1*

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This technical guide provides a comprehensive overview of the mass spectrometric analysis of octyl hydrogen phosphonate guanidine compounds. Due to the limited availability of direct mass spectral data for this specific compound, this guide leverages established principles of mass spectrometry and data from closely related organophosphorus and guanidine-containing molecules to predict fragmentation patterns and outline robust analytical protocols.

Introduction to Octyl Hydrogen Phosphonate Guanidine Compounds

Octyl hydrogen phosphonate guanidine is an organic salt formed by the reaction of octyl hydrogen phosphonate and guanidine. The structure involves an ionic interaction between the deprotonated phosphonate group and the protonated guanidinium cation. Understanding the mass spectrometric behavior of this compound is crucial for its characterization, purity assessment, and for studying its interactions in various biological and chemical systems.

Predicted Ionization and Mass Spectra

Electrospray ionization (ESI) is the most suitable technique for analyzing this polar and ionic compound. In positive ion mode ESI-MS, the primary ion observed would be the protonated

guanidinium cation, while the octyl hydrogen phosphonate would be detected in negative ion mode. The formation of adducts with solvent ions (e.g., sodium, potassium) is also possible.

Experimental Protocols

While a specific protocol for this exact compound is not available in the literature, the following methodologies, adapted from the analysis of related organophosphorus and guanidine compounds, are recommended.^[1]

A. Sample Preparation

- **Solution Preparation:** Dissolve the octyl hydrogen phosphonate guanidine compound in a suitable solvent system such as a mixture of acetonitrile and water (e.g., 1:1 v/v) to a final concentration of 1-10 µg/mL.
- **Matrix Effects:** For complex matrices, a solid-phase extraction (SPE) may be necessary to remove interfering substances. A hydrophilic-lipophilic balanced (HLB) SPE cartridge is a good starting point.

B. Liquid Chromatography-Mass Spectrometry (LC-MS)

- **Chromatography:** Reversed-phase chromatography is suitable for separating the compound from non-polar impurities.
 - **Column:** A C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is recommended.
 - **Mobile Phase A:** 0.1% formic acid in water.
 - **Mobile Phase B:** 0.1% formic acid in acetonitrile.
 - **Gradient:** A linear gradient from 5% to 95% B over 10 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B.
 - **Flow Rate:** 0.3 mL/min.
 - **Injection Volume:** 5 µL.
- **Mass Spectrometry (ESI-MS/MS):**

- Ionization Mode: ESI positive and negative modes.
- Capillary Voltage: 3.5 kV.
- Source Temperature: 120 °C.
- Desolvation Temperature: 350 °C.
- Cone Gas Flow: 50 L/hr.
- Desolvation Gas Flow: 600 L/hr.
- Collision Gas: Argon.
- Collision Energy: Ramped collision energies (e.g., 10-40 eV) should be used to obtain comprehensive fragmentation information.

Predicted Fragmentation Pathways

The fragmentation of the octyl hydrogen phosphonate guanidine compound will be distinct in positive and negative ion modes.

A. Negative Ion Mode Fragmentation (Octyl Hydrogen Phosphonate)

In negative ion mode, the precursor ion will be the deprotonated octyl hydrogen phosphonate. The fragmentation is expected to be dominated by the loss of the octyl chain and rearrangements involving the phosphonate group, similar to the fragmentation of other organophosphates.^[2]

B. Positive Ion Mode Fragmentation (Guanidinium)

The guanidinium cation is a stable species and is expected to show limited fragmentation under typical collision-induced dissociation (CID) conditions.

Quantitative Data Summary

The following tables summarize the predicted m/z values for the parent ions and major fragment ions of the octyl hydrogen phosphonate guanidine compound.

Ion	Formula	Predicted m/z (Negative Mode)
[M-H] ⁻ (Octyl hydrogen phosphonate)	C ₈ H ₁₈ O ₃ P ⁻	193.0999
Fragment 1 (Loss of C ₈ H ₁₆)	H ₂ O ₃ P ⁻	80.9723
Fragment 2 (Loss of H ₂ O)	C ₈ H ₁₆ O ₂ P ⁻	175.0893

Ion	Formula	Predicted m/z (Positive Mode)
[M+H] ⁺ (Guanidinium)	CH ₆ N ₃ ⁺	60.0560

Logical Workflow for Analysis

The following diagram illustrates a logical workflow for the comprehensive mass spectrometric analysis of octyl hydrogen phosphonate guanidine compounds.

Caption: Workflow for the analysis of octyl hydrogen phosphonate guanidine.

This comprehensive workflow ensures a systematic approach, from sample preparation to final data interpretation and reporting, enabling a thorough characterization of the target compound.

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References

- 1. Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]

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